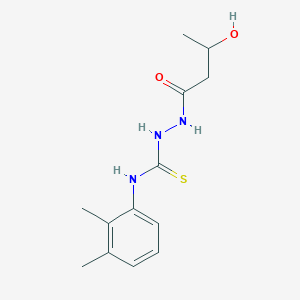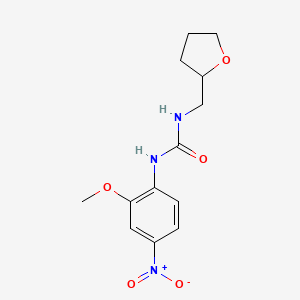
N-(2-methoxy-4-nitrophenyl)-N'-(tetrahydro-2-furanylmethyl)urea
Overview
Description
N-(2-methoxy-4-nitrophenyl)-N'-(tetrahydro-2-furanylmethyl)urea, also known as MNFU, is a chemical compound that has been studied for its potential use in scientific research. MNFU is a small molecule that can be synthesized in the laboratory and has been shown to have interesting properties that make it useful for studying various biological processes.
Mechanism of Action
The mechanism of action of N-(2-methoxy-4-nitrophenyl)-N'-(tetrahydro-2-furanylmethyl)urea is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. N-(2-methoxy-4-nitrophenyl)-N'-(tetrahydro-2-furanylmethyl)urea has been shown to inhibit the activity of several kinases, which are enzymes that play a key role in various biological processes. N-(2-methoxy-4-nitrophenyl)-N'-(tetrahydro-2-furanylmethyl)urea has also been shown to bind to certain receptors in the body, which can affect their activity and lead to various physiological effects.
Biochemical and Physiological Effects:
N-(2-methoxy-4-nitrophenyl)-N'-(tetrahydro-2-furanylmethyl)urea has been shown to have several biochemical and physiological effects in the body. N-(2-methoxy-4-nitrophenyl)-N'-(tetrahydro-2-furanylmethyl)urea has been shown to inhibit the growth of cancer cells and induce apoptosis, which is a process of programmed cell death. N-(2-methoxy-4-nitrophenyl)-N'-(tetrahydro-2-furanylmethyl)urea has also been shown to affect the activity of certain neurotransmitters in the brain, which can affect mood and behavior.
Advantages and Limitations for Lab Experiments
N-(2-methoxy-4-nitrophenyl)-N'-(tetrahydro-2-furanylmethyl)urea has several advantages for use in lab experiments. N-(2-methoxy-4-nitrophenyl)-N'-(tetrahydro-2-furanylmethyl)urea is a small molecule that can be easily synthesized in the laboratory and has good solubility in water and organic solvents. N-(2-methoxy-4-nitrophenyl)-N'-(tetrahydro-2-furanylmethyl)urea has also been shown to have low toxicity in vitro, which makes it a safe compound to use in experiments. However, there are also limitations to using N-(2-methoxy-4-nitrophenyl)-N'-(tetrahydro-2-furanylmethyl)urea in lab experiments. N-(2-methoxy-4-nitrophenyl)-N'-(tetrahydro-2-furanylmethyl)urea has limited stability in solution and can degrade over time. N-(2-methoxy-4-nitrophenyl)-N'-(tetrahydro-2-furanylmethyl)urea can also be difficult to work with due to its low solubility in some solvents.
Future Directions
There are several future directions for research on N-(2-methoxy-4-nitrophenyl)-N'-(tetrahydro-2-furanylmethyl)urea. One area of research is to further elucidate the mechanism of action of N-(2-methoxy-4-nitrophenyl)-N'-(tetrahydro-2-furanylmethyl)urea and identify its specific targets in the body. Another area of research is to develop new derivatives of N-(2-methoxy-4-nitrophenyl)-N'-(tetrahydro-2-furanylmethyl)urea with improved properties, such as increased potency or better solubility. N-(2-methoxy-4-nitrophenyl)-N'-(tetrahydro-2-furanylmethyl)urea could also be studied in combination with other compounds to determine if it has synergistic effects. Finally, N-(2-methoxy-4-nitrophenyl)-N'-(tetrahydro-2-furanylmethyl)urea could be studied in animal models to determine its efficacy and safety in vivo.
Scientific Research Applications
N-(2-methoxy-4-nitrophenyl)-N'-(tetrahydro-2-furanylmethyl)urea has been studied for its potential use in scientific research in several areas, including cancer research, neuroscience, and drug development. N-(2-methoxy-4-nitrophenyl)-N'-(tetrahydro-2-furanylmethyl)urea has been shown to have anti-cancer properties, which make it a promising candidate for developing new cancer treatments. In addition, N-(2-methoxy-4-nitrophenyl)-N'-(tetrahydro-2-furanylmethyl)urea has been shown to have effects on the nervous system, which make it useful for studying neurological disorders and developing new drugs for these conditions.
properties
IUPAC Name |
1-(2-methoxy-4-nitrophenyl)-3-(oxolan-2-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O5/c1-20-12-7-9(16(18)19)4-5-11(12)15-13(17)14-8-10-3-2-6-21-10/h4-5,7,10H,2-3,6,8H2,1H3,(H2,14,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGSJDKZZFOXQIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)NCC2CCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxy-4-nitrophenyl)-3-(tetrahydrofuran-2-ylmethyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-bromophenyl)-2-{[2-(2,5-dimethoxyphenyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide](/img/structure/B4117505.png)
![2-[2-(1,3-benzodioxol-5-yloxy)propanoyl]-N-(3-methoxypropyl)hydrazinecarbothioamide](/img/structure/B4117510.png)
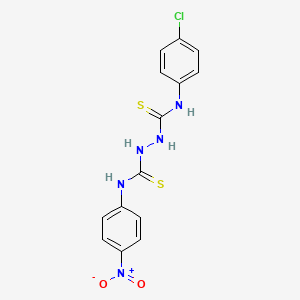
![N-(3,4-dichlorophenyl)-2-(4-methyl-5-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B4117543.png)
![ethyl 1-(3-{4-[(propylamino)sulfonyl]phenyl}propanoyl)-4-piperidinecarboxylate](/img/structure/B4117546.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(2-methoxy-4-nitrophenyl)thiourea](/img/structure/B4117551.png)
![N~1~-mesityl-N~2~-[(4-methylphenyl)sulfonyl]alaninamide](/img/structure/B4117570.png)
![ethyl 2-[({2-[(cyclohexylamino)carbonothioyl]hydrazino}carbonothioyl)amino]-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B4117577.png)
![4-fluoro-N-{2-[(2-furylmethyl)amino]ethyl}benzamide oxalate](/img/structure/B4117580.png)
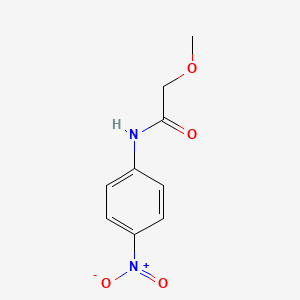
![2-{[(2-fluorobenzyl)thio]acetyl}-N-(4-nitrophenyl)hydrazinecarbothioamide](/img/structure/B4117593.png)
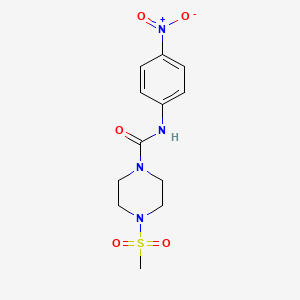
![ethyl 5-benzyl-2-({[2-(3,4,5-triethoxybenzoyl)hydrazino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4117602.png)
